1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one
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Overview
Description
1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one is a complex organic compound that features a piperidine ring, a nitropyridine moiety, and a phenylpropynone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the nitropyridine group through nucleophilic substitution reactions. The final step often involves coupling the piperidine derivative with a phenylpropynone precursor under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and nitropyridine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyridine group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitropyridin-2-yl)piperidin-4-one: A structurally similar compound with a piperidinone ring instead of a piperidine ring.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a nitropyridine moiety but different functional groups.
Uniqueness
1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one is unique due to its combination of a piperidine ring, nitropyridine group, and phenylpropynone structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
833452-26-9 |
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Molecular Formula |
C19H18N4O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[4-[(3-nitropyridin-2-yl)amino]piperidin-1-yl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C19H18N4O3/c24-18(9-8-15-5-2-1-3-6-15)22-13-10-16(11-14-22)21-19-17(23(25)26)7-4-12-20-19/h1-7,12,16H,10-11,13-14H2,(H,20,21) |
InChI Key |
BLMKARGYJODNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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